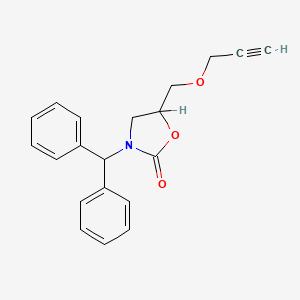
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound with a unique structure that combines an oxazolidinone ring with diphenylmethyl and propynyloxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the oxazolidinone in the presence of a Lewis acid catalyst.
Attachment of the Propynyloxymethyl Group: The propynyloxymethyl group can be attached through a nucleophilic substitution reaction, where a propargyl halide reacts with the oxazolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxymethyl group, where nucleophiles such as amines or thiols can replace the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
科学研究应用
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
相似化合物的比较
Similar Compounds
3-(Diphenylmethyl)-2-oxazolidinone: Lacks the propynyloxymethyl group, which may affect its reactivity and applications.
5-(2-Propynyloxymethyl)-2-oxazolidinone: Lacks the diphenylmethyl group, which may influence its biological activity.
Uniqueness
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both the diphenylmethyl and propynyloxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.
属性
CAS 编号 |
23598-58-5 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
3-benzhydryl-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-2-13-23-15-18-14-21(20(22)24-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,18-19H,13-15H2 |
InChI 键 |
CFZHWUKHPOMYNW-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC1CN(C(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


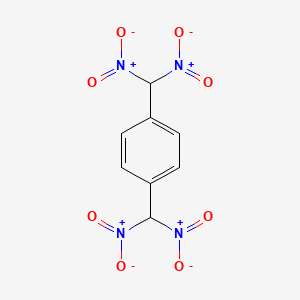
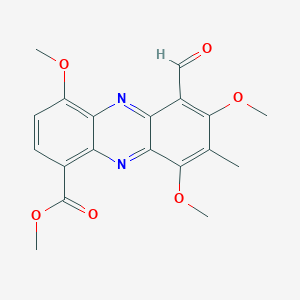
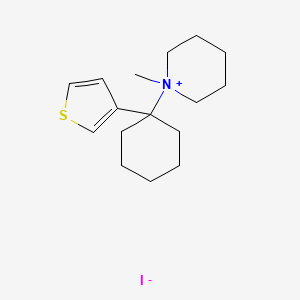

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
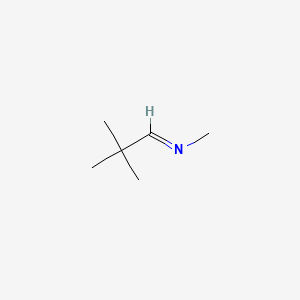
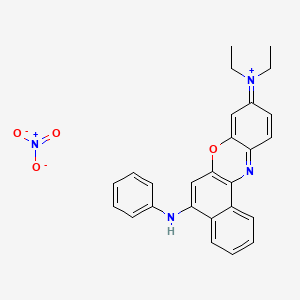
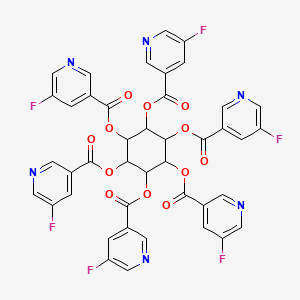

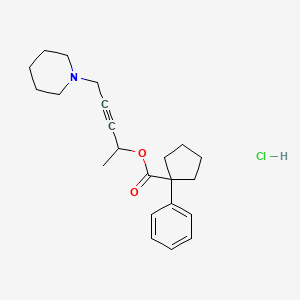

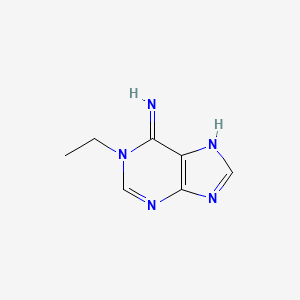
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

